

# Kmup 1 patent and intellectual property

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## Compound of Interest

Compound Name: Kmup 1

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An In-Depth Technical Guide to the Patent and Intellectual Property of Kmup-1

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Kmup-1, a novel xanthine derivative, has emerged as a significant multi-target therapeutic candidate with a growing body of intellectual property. This technical guide provides a comprehensive overview of the core patents, underlying molecular mechanisms, and key experimental data associated with Kmup-1. It is designed to serve as a foundational resource for professionals in drug development and biomedical research. This document details the compound's chemical structure, its patented applications in inflammatory and cardiovascular diseases, and its intricate involvement in critical signaling pathways, including the NO/cGMP/PKG, cAMP/PKA, MAPK, and NF- $\kappa$ B pathways. Quantitative data from seminal studies are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, key signaling cascades are visualized using high-contrast, annotated diagrams to facilitate a deeper understanding of Kmup-1's mechanism of action.

## Introduction to Kmup-1

Kmup-1, chemically identified as 7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine, is a synthetic xanthine derivative developed and investigated for a wide range of therapeutic applications.<sup>[1][2][3]</sup> As a xanthine-based compound, it shares a structural lineage with molecules like caffeine and theophylline. Its unique piperazine moiety, however, confers a distinct pharmacological profile. A primary mechanism of action for Kmup-1 is the inhibition of phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5, which leads to

an increase in the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] This elevation in cyclic nucleotides modulates a cascade of downstream signaling pathways, making Kmup-1 a subject of interest for conditions ranging from cardiovascular disease and inflammation to metabolic disorders and neuropathic pain.[3][6][7][8]

## Patent and Intellectual Property Landscape

The intellectual property surrounding Kmup-1 centers on its synthesis and its application in various disease models. The foundational patents protect its use as an anti-inflammatory agent and a modulator of cardiovascular function.

### Key Patents:

- US20080081816A1: "Anti-inflammation activity of newly synthesized xanthine derivatives kmup-1 and kmup-3"
  - This patent application discloses the use of Kmup-1 for its anti-inflammatory properties.[2] It specifically claims that Kmup-1 can decrease pro-inflammatory responses induced by cytokines like TNF- $\alpha$  and inhibit the degeneration of lung function.[2] The mechanism cited involves the reversal of TNF- $\alpha$ -induced decreases in protein kinase G (PKG) expression and the inhibition of inducible nitric oxide synthase (iNOS) expression.[2]
- US6979687B1: "Theophylline-based soluble guanylyl cyclase activators KMUP-1 analogues enhanced cyclic GMP and K<sup>+</sup> channel activities..."
  - This patent covers Kmup-1 analogues as soluble guanylyl cyclase (sGC) activators.[9] By enhancing cGMP levels and K<sup>+</sup> channel activities, these compounds are positioned as therapeutics for conditions involving smooth muscle relaxation, such as erectile dysfunction.[9]
- WO2012031445A1: "Processes for preparing piperazinium salts of kmup and use thereof"
  - This international patent application describes improved processes for synthesizing salts of Kmup-1, which can enhance the compound's stability, solubility, and overall suitability for pharmaceutical formulation.[10]

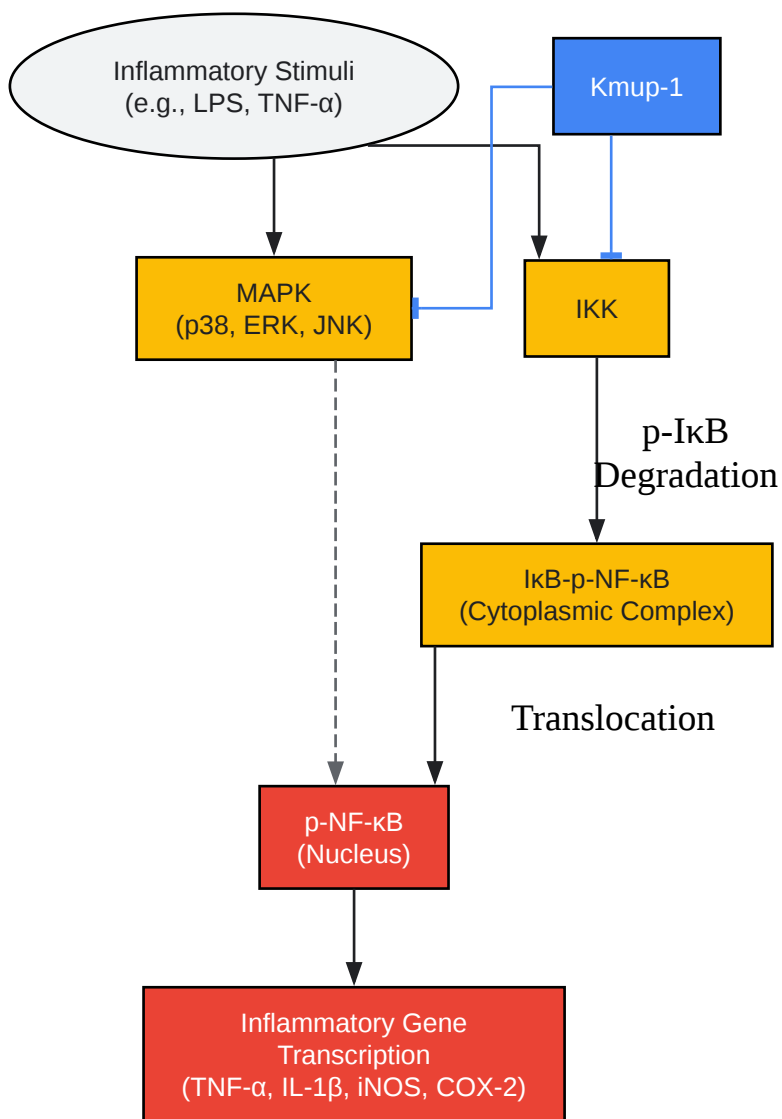
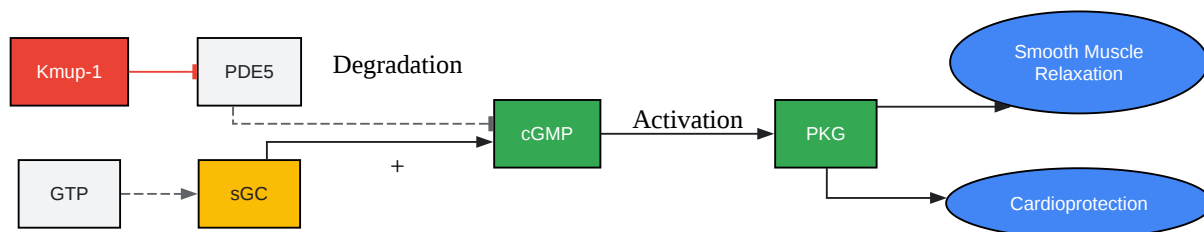
## Core Signaling Pathways and Mechanisms of Action

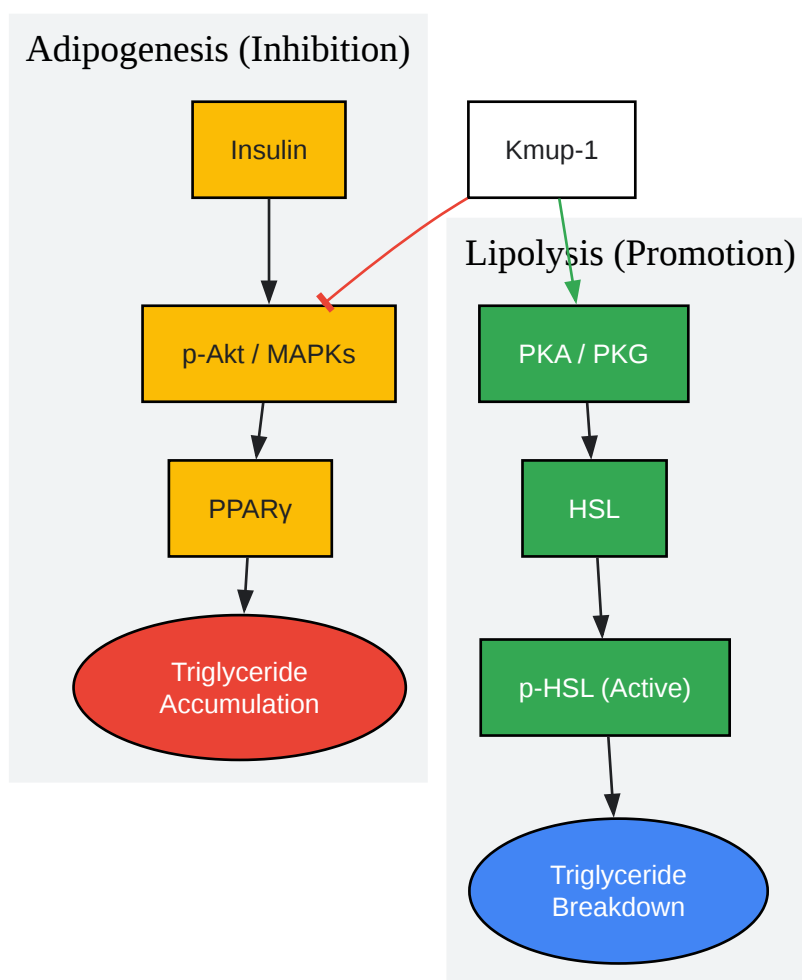
Kmup-1 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

### NO/cGMP/PKG Signaling Pathway

A predominant mechanism for Kmup-1 is the potentiation of the nitric oxide (NO) signaling cascade. By inhibiting PDE5, Kmup-1 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of protein kinase G (PKG).<sup>[7]</sup> This pathway is critical for its cardioprotective and vasodilatory effects.

- **Cardioprotection:** In models of cardiac hypertrophy and ischemia, Kmup-1 enhances the expression of endothelial nitric oxide synthase (eNOS), soluble guanylate cyclase (sGC $\alpha$ 1), and PKG.<sup>[1][7]</sup> This leads to reduced cardiac fibrosis and hypertrophy.<sup>[7]</sup>
- **Smooth Muscle Relaxation:** The elevation of cGMP in smooth muscle cells activates PKG, which in turn reduces intracellular calcium levels, resulting in relaxation of vascular, corporeal cavernosa, and tracheal smooth muscles.<sup>[4][6]</sup>





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